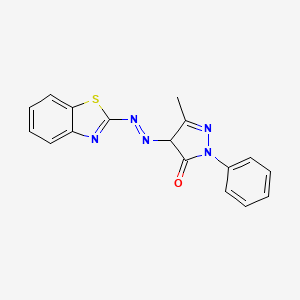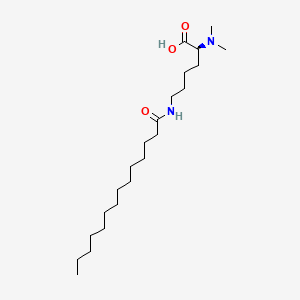
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-846-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 298-846-0 involves specific synthetic routes and reaction conditions. These methods typically include the use of hazardous chemicals and require appropriate personal protective equipment . The synthetic routes may involve multiple steps, including the use of reagents such as concentrated nitric acid and hydrochloric acid for digestion and preparation .
Industrial Production Methods: Industrial production methods for EINECS 298-846-0 are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions. The production process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 298-846-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 298-846-0 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 298-846-0 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties, which are tailored for specific applications.
Applications De Recherche Scientifique
EINECS 298-846-0 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of materials and chemicals with specific properties .
Mécanisme D'action
The mechanism of action of EINECS 298-846-0 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions and processes. The detailed molecular mechanisms and pathways involved in its action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds: EINECS 298-846-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. Examples of similar compounds include those with similar molecular formulas and functional groups .
Uniqueness: The uniqueness of EINECS 298-846-0 lies in its specific chemical structure and the range of applications it offers. Its distinct properties make it suitable for various scientific and industrial uses, setting it apart from other compounds in the same category.
Propriétés
Numéro CAS |
93839-74-8 |
|---|---|
Formule moléculaire |
C22H44N2O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-6-(tetradecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-18-21(25)23-19-16-15-17-20(22(26)27)24(2)3/h20H,4-19H2,1-3H3,(H,23,25)(H,26,27)/t20-/m0/s1 |
Clé InChI |
BXEWSXCWIYPNGS-FQEVSTJZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


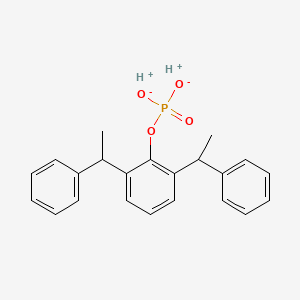
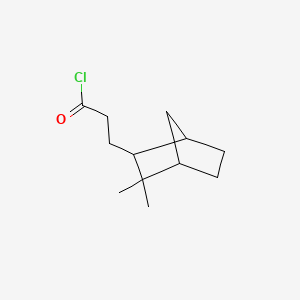
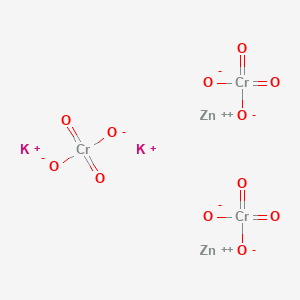
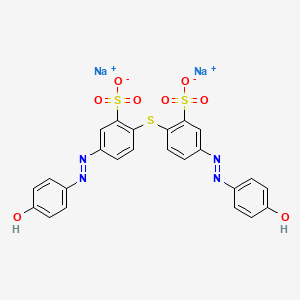
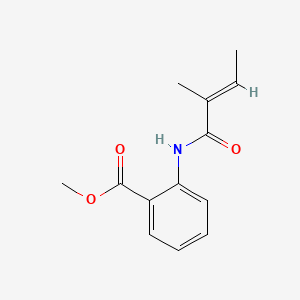
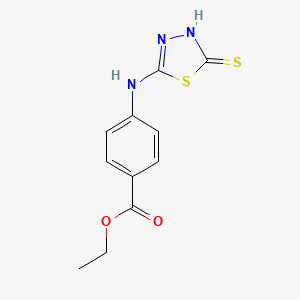
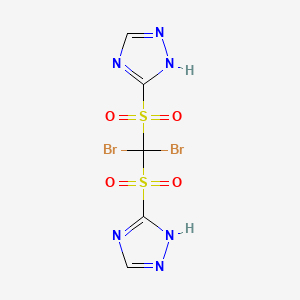


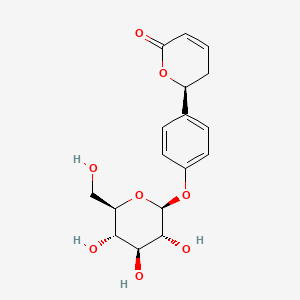
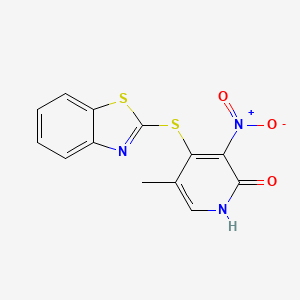
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
